molecular formula C15H18ClNO2 B11640946 1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione

Cat. No.: B11640946
M. Wt: 279.76 g/mol
InChI Key: KYLXXYQOAAEJPB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione is an organic compound with a complex structure that includes a piperidine ring substituted with a chlorophenyl group, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base to form the intermediate 1-(2-chlorophenyl)piperidine. This intermediate is then subjected to further reactions to introduce the methyl and propyl groups at the appropriate positions on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)piperidine: Lacks the methyl and propyl groups, resulting in different chemical and biological properties.

    3-Methyl-5-propylpiperidine-2,6-dione: Lacks the chlorophenyl group, affecting its reactivity and applications.

Uniqueness

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione is unique due to the combination of its substituents, which confer specific chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione

InChI

InChI=1S/C15H18ClNO2/c1-3-6-11-9-10(2)14(18)17(15(11)19)13-8-5-4-7-12(13)16/h4-5,7-8,10-11H,3,6,9H2,1-2H3

InChI Key

KYLXXYQOAAEJPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(=O)N(C1=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

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